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4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine

Antiviral immunomodulation Interferon induction Inflammation biomarkers

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine (CAS 172038-68-5), also designated as 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline or MIQ, is a synthetic small molecule (MW 332.41, C20H20N4O) belonging to the 6H-indolo[2,3-b]quinoxaline class. This class is characterized by a planar tetracyclic aromatic core that enables DNA intercalation, a mechanism associated with both antiviral and anticancer activities.

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 172038-68-5
Cat. No. B2605901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine
CAS172038-68-5
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESC1COCCN1CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C20H20N4O/c1-4-8-18-15(5-1)19-20(22-17-7-3-2-6-16(17)21-19)24(18)10-9-23-11-13-25-14-12-23/h1-8H,9-14H2
InChIKeyMFVLXWUDVQMAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine (CAS 172038-68-5): Preclinical Indoloquinoxaline with Differentiated Immunomodulatory and DNA-Intercalating Properties


4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine (CAS 172038-68-5), also designated as 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline or MIQ, is a synthetic small molecule (MW 332.41, C20H20N4O) belonging to the 6H-indolo[2,3-b]quinoxaline class [1]. This class is characterized by a planar tetracyclic aromatic core that enables DNA intercalation, a mechanism associated with both antiviral and anticancer activities [2]. The compound features a morpholine moiety attached via an ethyl spacer to the N-6 position of the indoloquinoxaline scaffold, a structural feature that differentiates it from earlier-generation analogs bearing dimethylaminoethyl (e.g., B-220) or other aminoalkyl side chains [3]. The compound has reached the preclinical phase of development and has been investigated for antiviral, interferon-inducing, anti-inflammatory, and DNA-binding properties across multiple independent studies [1][4].

Interferon induction & immunomodulatory profiling
Inflammatory biomarker endpoint research
DNA intercalation mechanism studies
SAR campaigns on indoloquinoxaline N-6 side-chain

Why Indoloquinoxaline Analogs Cannot Be Casually Substituted for 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine


Although the 6H-indolo[2,3-b]quinoxaline scaffold is shared across multiple research compounds, the identity of the N-6 side chain fundamentally governs both the magnitude of biological activity and the toxicity profile. Within the same 6-(2-aminoethyl)-indoloquinoxaline series, Shibinskaya et al. (2010) demonstrated that morpholine and 4-methyl-piperidine derivatives emerged as the most active antivirals and simultaneously the least cytotoxic, whereas other amino substituents (pyrrolidine, piperidine, diethylamine) produced inferior activity-toxicity balances [1]. Furthermore, a direct in vivo head-to-head study by Antonovych et al. (2015) showed that the morpholine derivative provoked a significantly attenuated pro-inflammatory response—lower MCP-1, reduced complement activation, and no neutrophil elevation—compared with the structurally unrelated but mechanistically analogous interferon inducer tilorone [2]. A QSAR analysis by Moorthy et al. (2010) independently corroborated that cyclic amine substituents on the indoloquinoxaline core are a positive structural determinant for cytotoxic potency [3]. These findings collectively demonstrate that the morpholinoethyl side chain is not an interchangeable decoration but a critical pharmacophoric element determining both efficacy and safety, making generic substitution of this compound with other indoloquinoxaline derivatives scientifically unsound without direct comparative data.

Side-chain dependency
Morpholine side-chain's reported activity-toxicity balance may not be reproduced with other aminoalkyl substituents (pyrrolidine, piperidine, etc.).
Inflammatory biomarker profile
Lower MCP-1/complement/neutrophil response observed relative to tilorone may not generalize to other indoloquinoxaline derivatives or interferon inducers.
QSAR structural requirement
Cyclic amine feature predicted to enhance potency; non-cyclic or bulkier substituents may shift cytotoxicity profile away from reported range.

Quantitative Differentiation Evidence for 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine vs. Closest Analogs


Reduced Pro-Inflammatory Biomarker Elevation vs. Tilorone in a Direct Head-to-Head In Vivo Comparison

In a direct comparative in vivo study in rats, 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline (the target compound) was benchmarked against tilorone, a clinically used interferon inducer. Both compounds were administered via oral and intraperitoneal routes. Unlike tilorone, the morpholine derivative did NOT produce a substantial increase in circulating neutrophil counts or their phagocytic activity. MCP-1 (monocyte chemoattractant protein-1) and complement system responses were significantly lower compared with tilorone [1]. While tilorone elicited pronounced elevations across all measured pro-inflammatory parameters, the morpholine derivative achieved interferon-inducing antiviral immunity with an attenuated inflammatory footprint. The study concluded that the compound can 'strengthen innate antiviral resistance with minimized risks of potential autoimmunological adverse effects' [1].

Inflammatory biomarker response
Head-to-head
Target compound: no substantial neutrophil/MCP-1/complement elevation
Tilorone: pronounced elevation of all pro-inflammatory markers
Supports differentiated immunomodulatory endpoint research
Exact fold-differences not reported; in vivo rat model
Antiviral immunomodulation Interferon induction Inflammation biomarkers Preclinical safety

Morpholine Side Chain Confers Optimal Antiviral Activity with Minimal Cytotoxicity within the 6-(2-Aminoethyl)-indoloquinoxaline Series

Shibinskaya et al. (2010) synthesized and screened a panel of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives bearing systematically varied amine substituents (morpholine, 4-methyl-piperidine, pyrrolidine, piperidine, diethylamine, and others) for cytotoxicity, antiviral activity, and interferon-inducing ability. The authors explicitly stated that 'morpholine and 4-methyl-piperidine derivatives appeared as the most active antivirals and the least cytotoxic in the investigated series' [1]. This represents a within-series rank-order comparison where the morpholine derivative achieved the most favorable therapeutic window among all tested side-chain variants. In contrast, other amino substituents such as pyrrolidine and diethylamine yielded compounds that were either more cytotoxic, less antivirally active, or both [1].

Series rank-order
Class-level
Most active antivirals, least cytotoxic
Supports SAR-driven selection of morpholine side-chain
Within 6-(2-aminoethyl)-indoloquinoxaline series; IC50/CC50 not disclosed
Antiviral drug discovery Cytotoxicity screening Structure-activity relationship Interferon inducers

QSAR-Derived Structural Rationale: Cyclic Amine Substituents Such as Morpholine Are Predicted to Enhance Cytotoxic Potency on the Indoloquinoxaline Scaffold

Moorthy et al. (2010) conducted a QSAR analysis on a series of 6H-indolo[2,3-b]quinoxaline derivatives evaluated for cytotoxicity against the HL-60 human leukemia cell line. The derived QSAR model explicitly concluded that 'candidate structures for increased cytotoxic potency should incorporate cyclic substituents or substituents with primary carbon atoms' [1]. The morpholine ring in the target compound is a six-membered cyclic amine, directly fulfilling this QSAR-derived structural criterion. In the same study, the most potent compound (IDQ-10), bearing a dimethylamino group, achieved cytotoxicity at micromolar concentrations against HL-60 cells, while compounds with bulkier acyclic or secondary amino substituents showed reduced potency [1].

QSAR model prediction
Class-level
Cyclic amine substituent criterion met
HL-60 leukemia model
Contextualizes cyclic amine preference for cytotoxicity studies
QSAR derived by multiple linear regression; MTT assay
Quantitative structure-activity relationship Anticancer drug design DNA intercalators HL-60 leukemia

Characterized Human Serum Albumin Binding Profile Supports Pharmacokinetic Evaluation Distinct from Other Indoloquinoxalines

Yegorova et al. (2016) conducted a dedicated fluorescence spectroscopic study of the interaction between 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) and human serum albumin (HSA) under physiological conditions. The binding constant was determined as KA = 2.55 × 10^4 L·mol⁻¹ at 298 K, with a static quenching mechanism confirmed by UV/vis absorption spectra [1]. The Förster resonance energy transfer (FRET) analysis yielded an average distance of 2.37 nm between the compound (acceptor) and tryptophan residues of HSA (donor) [1]. Thermodynamic parameters derived from van't Hoff analysis showed negative ΔH° and ΔS° values, indicating that hydrogen bonding and van der Waals forces dominate the binding interaction [1]. While this study did not include a comparator indoloquinoxaline, it provides quantifiable HSA binding parameters specific to this morpholine derivative, which are absent from the published literature for most other indoloquinoxaline analogs.

HSA binding affinity
Reported
KA = 2.55 × 10⁴ L·mol⁻¹
Supports PK evaluation with available protein-binding data
Static quenching; FRET distance 2.37 nm; 298 K
Pharmacokinetics Protein binding Fluorescence spectroscopy Drug distribution

DNA Intercalation Potency Consistent with Indoloquinoxaline Class but Modulated by Side-Chain Identity: Class-Level Binding Affinity Benchmark of ~10^6 M⁻¹ for Monomeric Derivatives

Wilhelmsson et al. (2008) characterized the DNA binding properties of a series of monomeric and dimeric indolo[2,3-b]quinoxaline derivatives, reporting DNA binding constants of approximately 10^6 M⁻¹ for monomeric species and approximately 10^9 M⁻¹ for dimeric species [1]. All derivatives exhibited AT-region binding preference as demonstrated by competitive binding experiments with poly(dA-dT)₂ and calf thymus DNA [1]. Importantly, the structurally related analog B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) was previously shown to inhibit HSV-1, CMV, and VZV replication at concentrations of 1–5 µM, with antiviral activity observed at concentrations 3–15 times lower than those causing cellular toxicity [2]. The morpholine derivative, sharing the same indoloquinoxaline core but differing in the N-6 side chain (morpholinoethyl vs. dimethylaminoethyl in B-220), is expected to exhibit comparable DNA intercalation potency based on the conserved planar chromophore. However, the distinct side-chain identity modulates binding specificity—as demonstrated by Hirata et al. (2001), who showed that the positional isomer NCA0465 displays adenine-selective asymmetric binding absent in NCA0424, directly establishing side-chain-dependent DNA recognition [3].

DNA intercalation class benchmark
Class-level
Monomeric indoloquinoxaline K ≈ 10⁶ M⁻¹; AT-region preference
Provides class-level DNA binding context for mechanism studies
Side-chain identity may modulate binding specificity
DNA intercalation Antiviral mechanism Spectroscopic binding assays AT-region preference

High-Impact Research and Industrial Application Scenarios for 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine


Antiviral Lead Optimization Programs Requiring Interferon-Inducing Activity with an Attenuated Inflammatory Safety Margin

The direct head-to-head comparison with tilorone (Antonovych et al., 2015) establishes that this compound can induce antiviral interferon responses without triggering the full spectrum of pro-inflammatory biomarker elevation—specifically avoiding neutrophil surge and producing lower MCP-1 and complement activation [1]. This makes it a preferred starting point for antiviral drug discovery programs targeting viral infections where excessive inflammation contributes to pathogenesis (e.g., severe influenza, COVID-19-associated cytokine storm, or chronic hepatitis). The compound offers a therapeutically relevant differentiation: innate immune activation with reduced risk of autoimmunological adverse effects.

DNA Intercalation Mechanism Studies with a Well-Characterized Pharmacokinetic Probe

The availability of experimentally determined HSA binding parameters (KA = 2.55 × 10^4 L·mol⁻¹, static quenching, FRET distance 2.37 nm) from Yegorova et al. (2016) [2] provides a pharmacokinetic characterization foundation that is absent for most competing indoloquinoxaline analogs. Combined with the class-level DNA binding constant benchmark of ~10^6 M⁻¹ (Wilhelmsson et al., 2008) [3] and the established B-220 antiviral selectivity window of 3–15 fold (Harmenberg et al., 1988) [4], this compound is uniquely positioned for integrated mechanism-of-action studies that require correlation of DNA binding affinity, plasma protein binding, and cellular activity in a single well-characterized chemical entity.

Structure-Activity Relationship (SAR) Studies Centered on N-6 Side-Chain Modulation of the Indoloquinoxaline Pharmacophore

The Shibinskaya et al. (2010) finding that morpholine and 4-methyl-piperidine derivatives were the optimal choices for combined high antiviral activity and low cytotoxicity within the 6-(2-aminoethyl)-indoloquinoxaline series [5], together with the QSAR model from Moorthy et al. (2010) favoring cyclic substituents for enhanced cytotoxic potency [6], positions this compound as a key reference standard for SAR campaigns. Researchers exploring next-generation indoloquinoxaline derivatives can use this compound as the benchmark 'cyclic amine' exemplar against which novel side-chain modifications (e.g., substituted morpholines, thiomorpholines, piperazines) should be compared.

Dual-Application Screening in Antiviral and Anticancer Discovery Pipelines Leveraging DNA Intercalation as a Shared Mechanism

The indoloquinoxaline scaffold has demonstrated activity against both viral pathogens (HSV-1, CMV, VZV) [4] and cancer cell lines (HL-60 leukemia) [6] through a conserved DNA intercalation mechanism. This compound, with its optimized morpholinoethyl side chain conferring both favorable antiviral selectivity and predicted anticancer potency per QSAR models, is an ideal candidate for dual-application screening cascades. Procurement of this specific derivative enables a single chemical entity to populate both antiviral and anticancer screening decks, maximizing resource efficiency in multi-indication drug discovery programs.

Application
Selection Property
Validation Focus
Interferon induction & inflammatory biomarker research
Attenuated inflammatory biomarker response in in vivo comparison
MCP-1, complement, neutrophil endpoints in relevant models
DNA intercalation & PK mechanism studies
Experimentally determined HSA binding and DNA intercalation class benchmark
Correlation of DNA binding, protein binding, and cellular activity
SAR studies on N-6 side-chain modulation
Ranked activity-toxicity profile within published 6-(2-aminoethyl) series
Benchmarking novel side-chain modifications against cyclic amine scaffold
Dual antiviral/anticancer screening
Shared DNA intercalation mechanism with reported activity against viral and cancer cells
Cross-indication activity profiling in viral replication and cytotoxicity assays
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